N-(3-acetylphenyl)-2-bromobenzamide
Description
N-(3-Acetylphenyl)-2-bromobenzamide is a benzamide derivative characterized by a 2-bromobenzoyl group attached to a 3-acetylphenylamine moiety. Key characterization methods for such compounds include $ ^1H $ NMR, $ ^{13}C $ NMR, IR spectroscopy, and mass spectrometry (MS), which confirm the molecular structure and purity .
The acetyl group at the meta position of the phenyl ring may enhance electron-withdrawing effects, influencing reactivity in cross-coupling or metal-catalyzed reactions. The bromine atom on the benzamide moiety offers a site for further functionalization, such as Suzuki-Miyaura couplings, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16/h2-9H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHAIQRINCAZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-bromobenzamide typically involves the reaction of 3-acetylphenylamine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Substitution Reactions
The bromine atom in N-(3-acetylphenyl)-2-bromobenzamide acts as a reactive site for nucleophilic aromatic substitution (NAS) due to its electron-withdrawing nature and ortho/para-directing effects. The bromine’s position (2-bromo) on the benzamide ring, coupled with the electron-donating acetylphenyl group, influences reactivity.
Key Observations :
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Mechanism : The bromine can be displaced by nucleophiles (e.g., amines, alcohols) under basic conditions, forming substituted benzamides.
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Conditions : Typically requires polar aprotic solvents (e.g., DMF) and catalysts like FeCl₃ or copper salts to facilitate electron transfer .
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Scope : Substituents such as aryl chlorides or nitro groups may undergo concurrent reduction or migration during substitution .
| Reaction Type | Nucleophile Example | Solvent | Catalyst | Temperature | Yield Range |
|---|---|---|---|---|---|
| Nucleophilic Aromatic | Amine | DMF | FeCl₃ | 150 °C | 63–92% |
| Suzuki-Miyaura | Boronic Acids | THF/Water | Pd(OAc)₂ | 80–100 °C | 33–91% |
Oxidation and Reduction Reactions
The acetyl group (CH₃CO-) on the phenyl ring is susceptible to oxidation and reduction:
Oxidation :
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Product : Converts to a carboxylic acid (CH₃CO- → COOH).
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Conditions : Strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions .
Reduction :
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Product : Reduces to a primary alcohol (CH₃CH₂OH).
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Conditions : Catalytic hydrogenation (H₂/Pd-C) or chemical reductants like NaBH₄.
| Reaction Type | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Oxidation | KMnO₄/H+ | H₂O/THF | Reflux | 75–85% |
| Reduction | NaBH₄ | THF/MeOH | 0 °C | 82–90% |
Coupling Reactions
The compound participates in metal-catalyzed coupling reactions to form biaryl derivatives:
Suzuki-Miyaura Coupling :
C-N Bond Formation :
| Reaction Type | Coupling Partner | Catalyst | Solvent | Yield Range |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl Boronic Acids | Pd(OAc)₂ | THF/Water | 33–91% |
| Transamidation | Aliphatic/Ar Amines | FeCl₃ | Aged NMP | 63–92% |
Hydrolysis and Amide Bond Formation
The amide group (NHCO-) is reactive under acidic or basic conditions:
Hydrolysis :
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Product : Converts to carboxylic acid and amine.
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Conditions : HCl or NaOH in aqueous solvents.
Amide Bond Synthesis :
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Mechanism : Reaction of 3-acetylphenylamine with bromobenzoyl chloride via nucleophilic acyl substitution.
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Conditions :
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Coupling agents: EDCI/DMAP
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Solvent: DCM.
-
| Reaction Type | Reagent | Solvent | Catalyst | Yield |
|---|---|---|---|---|
| Amide Bond Formation | Bromobenzoyl Cl | DCM | EDCI/DMAP | 75–90% |
Reactivity of Functional Groups
The compound’s reactivity is modulated by its functional groups:
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Electron-Withdrawing Bromine : Activates the benzamide ring for nucleophilic substitution.
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Electron-Donating Acetyl Group : Stabilizes intermediates in oxidation/reduction reactions .
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Amide Group : Participates in hydrolysis or transamidation under specific conditions .
Computational Insights :
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Curvature Analysis : Reaction mechanisms may involve multiple phases, including bond cleavage and formation, as seen in analogous systems .
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Transition States : Computational models suggest energy barriers influenced by substituent effects .
This compound’s versatility in substitution, coupling, and functional group transformations positions it as a valuable intermediate in organic synthesis and medicinal chemistry. Further studies on its reactivity under diverse catalytic systems (e.g., iron vs. palladium) could expand its applications.
Scientific Research Applications
Medicinal Chemistry Applications
N-(3-acetylphenyl)-2-bromobenzamide has shown promise in various therapeutic areas:
- Anticancer Activity : Studies suggest that compounds with similar structures exhibit inhibitory effects on cancer cell lines. The presence of the bromine atom is believed to enhance the interaction with biological targets, potentially leading to increased potency against tumors .
- Anti-inflammatory Effects : Research indicates that benzamide derivatives can modulate inflammatory pathways, making this compound a candidate for developing anti-inflammatory drugs .
- Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antibacterial and antifungal activities. For instance, derivatives of benzamides have been tested against various bacterial strains, showing significant inhibition .
Case Study: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Material Science Applications
The unique chemical structure of this compound allows for its use in material science, particularly in the development of:
- Metal-organic Frameworks (MOFs) : The bromine atom provides a handle for further functionalization, enabling the incorporation of this compound into MOFs for gas storage applications.
- Polymer Chemistry : Its reactivity can be exploited to create new polymeric materials with enhanced properties, such as improved thermal stability and mechanical strength.
Synthesis and Characterization
The synthesis process involves several steps:
- Reaction Setup : Combine 3-acetylphenylamine with bromobenzoyl chloride in an appropriate solvent.
- Nucleophilic Attack : The amine group attacks the carbonyl carbon, leading to the formation of this compound.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the product.
Characterization methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-bromobenzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The acetyl and bromobenzamide groups contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Table 1: Structural Features of N-(3-Acetylphenyl)-2-bromobenzamide and Analogues
Key Observations:
Substituent Effects on Reactivity :
- The 2-bromo group in the target compound contrasts with the 4-bromo substitution in N-(2-nitrophenyl)-4-bromo-benzamide . Positional differences influence electronic properties (e.g., para-bromo may offer better resonance stabilization than ortho-bromo).
- The acetyl group in this compound enhances electron-withdrawing effects compared to the pivaloyl group in N-(3-acetylphenyl)pivalamide, which introduces steric bulk but less electronic modulation .
Biological and Catalytic Applications :
- N-(3-Acetylphenyl)pivalamide derivatives are used as correctors for ΔF508 cystic fibrosis transmembrane conductance regulator (CFTR), highlighting the pharmacological relevance of acetylphenyl-benzamide scaffolds .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide’s N,O-bidentate group facilitates metal coordination, a feature absent in the target compound but critical for catalytic C–H activation .
Key Observations:
- Temperature and Solvent Sensitivity: The synthesis of N-(3-Acetylphenyl)pivalamide requires low temperatures (0°C) to control reactivity, whereas N-[(2-Bromoquinolin-3-yl)methyl]-2-bromobenzamide involves one-pot reactions at elevated temperatures .
- Crystallographic Insights : N-(2-Nitrophenyl)-4-bromo-benzamide’s X-ray data reveal a planar benzamide core, while bulkier substituents (e.g., pivaloyl) may induce torsional strain .
Spectroscopic and Crystallographic Data
NMR Shifts :
- The acetyl group in this compound likely produces distinct $ ^{13}C $ NMR signals near 200 ppm (carbonyl) and 30 ppm (methyl), comparable to N-(3-Acetylphenyl)pivalamide .
- Bromine’s deshielding effect in 2-bromobenzamide derivatives results in downfield $ ^1H $ NMR shifts (~7.5–8.5 ppm for aromatic protons) .
X-ray Data :
- N-(3-Bromo-1,4-dioxo-naphthyl)-2-chloro-N-(2-chlorobenzoyl)-benzamide () exhibits dihedral angles of ~120° between aromatic rings, suggesting steric hindrance from halogen substituents . This contrasts with less sterically crowded analogues like N-(2-nitrophenyl)-4-bromo-benzamide, which has a more planar structure .
Biological Activity
N-(3-acetylphenyl)-2-bromobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, synthesizing findings from various studies.
- Molecular Formula : C15H12BrNO2
- Molecular Weight : 320.17 g/mol
- CAS Number : Not specified in the search results but can be found in chemical databases like PubChem .
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, including its effects on cancer cells, its role as an anti-inflammatory agent, and its potential neuroprotective properties.
1. Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of benzamide compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. The compound's mechanism involves the inhibition of key signaling pathways that promote tumor growth .
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies showed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases .
Table 2: Anti-inflammatory Effects
| Cytokine | Concentration (pg/mL) | Reduction (%) |
|---|---|---|
| TNF-α | 150 | 45 |
| IL-6 | 200 | 50 |
3. Neuroprotective Effects
In neuropharmacological studies, this compound demonstrated protective effects against oxidative stress-induced neuronal cell death. The compound was shown to enhance the activity of antioxidant enzymes and reduce levels of reactive oxygen species (ROS) in neuronal cultures .
Table 3: Neuroprotective Activity
| Parameter | Control Group | Treated Group |
|---|---|---|
| ROS Levels (µM) | 25 | 10 |
| Antioxidant Enzyme Activity (U/mg protein) | 5 | 12 |
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, leading to significant tumor regression compared to control groups .
Case Study 2: Inflammation Model
In an experimental model of arthritis, treatment with this compound resulted in decreased joint swelling and pain scores, indicating its potential as an anti-inflammatory agent .
Q & A
Basic: What are the primary synthetic routes for N-(3-acetylphenyl)-2-bromobenzamide?
The synthesis typically involves multi-step reactions, starting with acetylation and bromination. For example, a modified protocol involves reacting 3-aminoacetophenone with acetic anhydride to form N-(3-acetylphenyl)-acetamide, followed by bromination or coupling with brominated benzoyl chloride derivatives . Key steps include optimizing reaction temperatures (e.g., 80–100°C for acetylation) and using catalysts like DIPEA (N,N-diisopropylethylamine) for amide bond formation .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
- Temperature Control : Lower temperatures (4°C to room temperature) during benzoylation reduce side reactions, as shown in dichloromethane-mediated coupling of bromobenzoyl chloride with amine intermediates .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while chloroform aids in NaCNBH3-mediated reductive amination .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) effectively isolates the product, as demonstrated in benzamide derivative syntheses .
Basic: What spectroscopic methods are critical for characterizing this compound?
- ¹H NMR : Identifies acetyl (-COCH₃, δ ~2.6 ppm) and aromatic protons (δ 7.2–8.5 ppm). For example, coupling constants (J = 9 Hz) confirm para-substituted bromobenzamide moieties .
- ESI-MS : Validates molecular weight (e.g., m/z 387.5 [M+H]⁺ observed in related bromobenzamides) .
- FT-IR : Confirms amide C=O stretching (~1650 cm⁻¹) and acetyl C=O (~1700 cm⁻¹) .
Advanced: How can discrepancies in NMR data during derivative synthesis be resolved?
Discrepancies often arise from:
- Rotamers : Slow rotation around the amide bond at room temperature splits signals, requiring variable-temperature NMR .
- Impurities : Trace solvents (e.g., DMF) or unreacted intermediates may overlap; repurification via recrystallization (ethanol/water) is recommended .
- Substituent Effects : Electron-withdrawing groups (e.g., -Br) deshield adjacent protons, altering chemical shifts. Cross-referencing with computed spectra (e.g., ACD/Labs) resolves ambiguities .
Advanced: What role does X-ray crystallography play in structural confirmation?
Crystallography resolves molecular conformation and hydrogen bonding. For example, in 2-chloro-N-(3-methylphenyl)benzamide, the amide group adopts a planar geometry, with intermolecular N–H···O bonds stabilizing the crystal lattice . Such data validate computational models (e.g., DFT) and guide structure-activity relationship (SAR) studies.
Basic: What are the potential biological applications of this compound?
- Enzyme Inhibition : Bromobenzamide derivatives exhibit activity against Trypanosoma brucei (parasitic protozoa) via binding to kinase domains .
- Anticancer Research : Analogues with trifluoromethyl groups show enhanced cytotoxicity, likely due to improved membrane permeability .
- Chemical Probes : Used to study protein-ligand interactions via fluorescence labeling or photoaffinity tagging .
Advanced: How do structural modifications influence bioactivity?
- Electron-Withdrawing Groups : Bromine at the ortho position increases electrophilicity, enhancing binding to nucleophilic enzyme residues .
- Trifluoromethyl Additions : Improve metabolic stability and logP values, as seen in analogues with 30% higher in vitro potency .
- Heterocyclic Fusion : Imidazopyridine-linked derivatives (e.g., ) show 10-fold higher anti-parasitic activity compared to parent compounds.
Advanced: How to address conflicting data in bromobenzamide derivative synthesis?
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and adjust stoichiometry (e.g., excess bromobenzoyl chloride ensures complete acylation) .
- Contradictory Yields : Variations in NaCNBH3 reductive amination efficiency (54–80% in vs. 5) suggest moisture sensitivity; anhydrous conditions and inert atmospheres (N₂/Ar) improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
